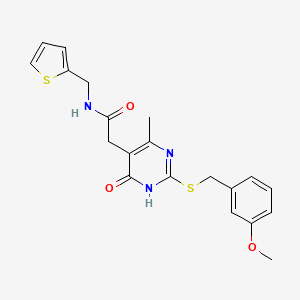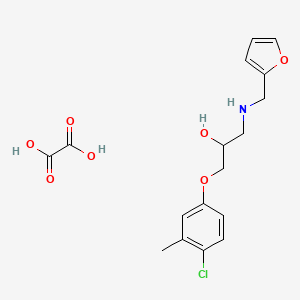![molecular formula C23H20N4O3S B2685736 2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 341953-32-0](/img/structure/B2685736.png)
2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
One of the prominent applications of derivatives closely related to the specified compound is in the development of potential anticonvulsant agents. For example, the synthesis and evaluation of naphthalen-2-yl acetate and diazaspiro nonane derivatives have shown significant delay in the onset of convulsion and prolongation of survival time, highlighting a potential pathway for CNS depressant activity via modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Antimicrobial Activities
Derivatives have also been synthesized for antimicrobial purposes. An example includes the eco-friendly synthesis and evaluation of dihydro-2H-benzo and naphtho-1,3-oxazine derivatives, which showed significant in vitro antimicrobial effects against a range of pathogenic fungi and bacteria, with some molecules offering remarkable viability of mouse fibroblast cell lines (Mathew et al., 2010).
Organic Light Emitting Diodes (OLEDs)
The photophysical characterization of organotin compounds derived from Schiff bases, closely related to the specified compound, has been studied for applications in OLEDs. Preliminary studies have shown intrinsic electroluminescence properties, indicating a potential use in the development of new materials for OLEDs (García-López et al., 2014).
Anti-inflammatory Activity
Compounds with structural similarities have been synthesized and evaluated for anti-inflammatory activity. For instance, novel derivatives have been shown to exhibit anti-inflammatory effects, highlighting the potential for the development of new anti-inflammatory agents (Ahmed et al., 2017).
Electrochemical Synthesis
The electrochemical synthesis based on the oxidation of derivatives, in the presence of nucleophiles, has opened new pathways for synthesizing arylthiobenzazoles. These syntheses offer insights into the electrochemical behavior of compounds and their potential applications in various fields (Amani & Nematollahi, 2012).
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c28-22(14-17-6-3-5-16-4-1-2-7-19(16)17)25-10-12-26(13-11-25)23-24-20-9-8-18(27(29)30)15-21(20)31-23/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDMYBNMVDSZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2685653.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate](/img/structure/B2685658.png)
![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2685660.png)
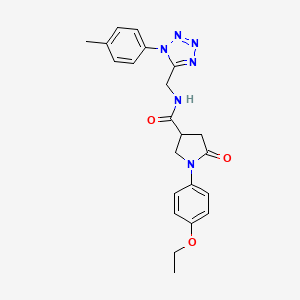
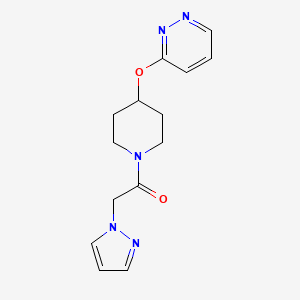


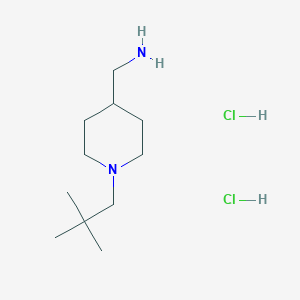
![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685670.png)

